molecular formula C15H18O3 B14325120 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran CAS No. 105801-24-9

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran

Katalognummer: B14325120
CAS-Nummer: 105801-24-9
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: PLQCOULWQFEDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in pharmaceuticals and other industries. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and isopropenyl acetate.

    Formation of Benzofuran Core: The benzofuran core is formed through a cyclization reaction, often using acidic or basic catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-1-benzofuran: A simpler benzofuran derivative with fewer functional groups.

    5-Methoxy-2-(prop-1-en-2-yl)-1-benzofuran: A compound with similar structural features but lacking the 1-methoxyethyl group.

Uniqueness

6-Methoxy-5-(1-methoxyethyl)-2-(prop-1-en-2-yl)-1-benzofuran is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.

Eigenschaften

CAS-Nummer

105801-24-9

Molekularformel

C15H18O3

Molekulargewicht

246.30 g/mol

IUPAC-Name

6-methoxy-5-(1-methoxyethyl)-2-prop-1-en-2-yl-1-benzofuran

InChI

InChI=1S/C15H18O3/c1-9(2)13-7-11-6-12(10(3)16-4)15(17-5)8-14(11)18-13/h6-8,10H,1H2,2-5H3

InChI-Schlüssel

PLQCOULWQFEDKI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C2C(=C1)C=C(O2)C(=C)C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.